2-((1-(2,5-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((1-(2,5-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid” is a complex organic molecule that contains elements of dichlorophenyl, pyrrolidinone, and benzoic acid groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as benzoxazoles have been synthesized using 2-aminophenol as a precursor .Scientific Research Applications
Coordination Polymers and Photophysical Properties
Research has developed new aromatic carboxylic acids used to support a series of lanthanide coordination compounds. These compounds, characterized by their spectroscopic techniques, exhibit significant photophysical properties. Lanthanide complexes synthesized from these acids show potential in light harvesting and luminescence efficiency, indicating their utility in materials science and photophysical applications (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Novel Fluorescence Probes for Reactive Oxygen Species
Another study designed and synthesized novel fluorescence probes for detecting highly reactive oxygen species (hROS), demonstrating that these probes can selectively and reliably detect hROS and distinguish specific species. This indicates the compound's relevance in biological and chemical applications, particularly in studying the roles of hROS in various processes (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Antimicrobial Activity
A study on newly synthesized thioureides derived from benzoic acid analogs highlighted their antimicrobial activity against a range of pathogens. These findings suggest potential applications in developing new antimicrobial agents, particularly for treating multidrug-resistant infections (Limban, Chifiriuc, Missir, Chiriţă, & Bleotu, 2008).
Peroxisome Proliferation
Investigation into compounds structurally unrelated to clofibrate, including benzoic acid derivatives, revealed their role in inducing peroxisome proliferation in liver cells. This suggests implications for understanding the mechanisms behind hypolipidemia and the potential therapeutic applications of these compounds (Reddy & Krishnakantha, 1975).
Fluorescent Zn(II) Sensors
A study on the syntheses and characterization of Zinpyr family sensors, including benzoic acid derivatives, demonstrated their utility in biological imaging applications. These sensors exhibit midrange affinity for Zn(II) and enable fluorescence turn-on in response to Zn(II) addition, highlighting their potential in cellular imaging and tracking Zn(II) in biological systems (Nolan, Jaworski, Racine, Sheng, & Lippard, 2006).
Safety and Hazards
properties
IUPAC Name |
2-[1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4S/c18-9-5-6-11(19)12(7-9)20-15(21)8-14(16(20)22)25-13-4-2-1-3-10(13)17(23)24/h1-7,14H,8H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIZRCZEQYEGAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=C(C=CC(=C2)Cl)Cl)SC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.